molecular formula C19H31Cl2N3O2 B1485967 tert-Butyl 3a-(aminomethyl)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate dihydrochloride CAS No. 2203842-42-4

tert-Butyl 3a-(aminomethyl)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate dihydrochloride

Cat. No. B1485967
CAS RN: 2203842-42-4
M. Wt: 404.4 g/mol
InChI Key: LYOOEHVGCQGTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule, likely used in advanced organic chemistry or biochemistry research . It contains functional groups such as aminomethyl and carboxylate, which are common in bioactive compounds .

properties

IUPAC Name

tert-butyl 3a-(aminomethyl)-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2.2ClH/c1-18(2,3)24-17(23)22-11-16-10-21(13-19(16,12-20)14-22)9-15-7-5-4-6-8-15;;/h4-8,16H,9-14,20H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOOEHVGCQGTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2(C1)CN)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3a-(aminomethyl)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3a-(aminomethyl)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate dihydrochloride
Reactant of Route 2
tert-Butyl 3a-(aminomethyl)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate dihydrochloride
Reactant of Route 3
tert-Butyl 3a-(aminomethyl)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate dihydrochloride
Reactant of Route 4
tert-Butyl 3a-(aminomethyl)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate dihydrochloride
Reactant of Route 5
tert-Butyl 3a-(aminomethyl)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate dihydrochloride
Reactant of Route 6
tert-Butyl 3a-(aminomethyl)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate dihydrochloride

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